cBu-Cit-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cBu-Cit-OH involves the formation of a cyclobutane ring and the subsequent attachment of citrulline and para-aminobenzoic acid (PAB). The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the cyclobutane ring and the subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: cBu-Cit-OH primarily undergoes cleavage reactions, particularly in the presence of proteases such as cathepsin B. This cleavage releases the cytotoxic payload from the ADC, enabling targeted drug delivery .
Common Reagents and Conditions: The cleavage reactions typically occur under physiological conditions, with the presence of specific proteases being the key factor. The reaction conditions are optimized to ensure selective cleavage in the tumor microenvironment .
Major Products Formed: The major product formed from the cleavage of this compound is the active cytotoxic drug, which is released at the target site to exert its therapeutic effects .
Scientific Research Applications
cBu-Cit-OH is extensively used in the development of antibody-drug conjugates for targeted cancer therapy. Its role as a linker molecule is crucial in ensuring the stability of the ADC in the bloodstream and the selective release of the cytotoxic payload in the tumor microenvironment . Additionally, this compound has applications in the study of protease-specific cleavage mechanisms and the development of novel linker technologies for improved drug delivery systems .
Mechanism of Action
The mechanism of action of cBu-Cit-OH involves its cleavage by proteases such as cathepsin B. This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects on the cancer cells. The molecular targets and pathways involved include the binding of the ADC to specific antigens on the cancer cell surface, followed by internalization and cleavage of the linker to release the drug .
Comparison with Similar Compounds
- Valine-citrulline (Val-Cit) linker
- Glycine-glycine-phenylalanine-glycine (Gly-Gly-Phe-Gly) linker
- Disulfide linkers
Comparison: Compared to other linkers such as Valine-citrulline and Glycine-glycine-phenylalanine-glycine, cBu-Cit-OH exhibits enhanced protease specificity, particularly for cathepsin B. This specificity results in more efficient and selective drug release in the tumor microenvironment . Additionally, this compound demonstrates greater stability in the bloodstream, reducing off-target toxicity and improving the therapeutic window of the ADC .
Biological Activity
cBu-Cit-OH, or cyclobutane-1,1-dicarboxamide-citrulline, is a novel linker used in antibody-drug conjugates (ADCs) that has garnered attention for its unique properties and biological activity. This article explores the biological mechanisms, efficacy, and comparative studies related to this compound, particularly focusing on its role in cancer therapeutics.
Overview of this compound
This compound is designed to enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing off-target effects. The compound functions primarily through the selective cleavage by cathepsin B, an enzyme often overexpressed in various tumor types. This specificity is crucial for the effectiveness of ADCs as it ensures that the cytotoxic payload is released primarily within the tumor microenvironment.
The biological activity of this compound can be summarized as follows:
- Selective Cleavage : this compound linkers are predominantly cleaved by cathepsin B, leading to a controlled release of the attached cytotoxic drug. Studies show that cBu-Cit linkers demonstrate over 75% inhibition of drug release when exposed to cathepsin B inhibitors, while traditional Val-Cit linkers show less than 15% inhibition under similar conditions .
- Hydrogen Bonding : The structural features of cBu allow for multiple hydrogen bonding interactions with cathepsin B, enhancing binding affinity and cleavage efficiency. This structural advantage contributes to its effectiveness compared to other linkers .
Comparative Efficacy
In vitro studies have demonstrated that ADCs utilizing cBu-Cit linkers exhibit superior tumor inhibitory effects compared to those with Val-Cit linkers. Specifically:
- Tumor Inhibition : ADCs with cBu-Cit linkers showed greater antiproliferative effects in various cancer cell lines, achieving significant tumor suppression at doses as low as 3 mg/kg .
- Stability and Performance : The stability of cBu-Cit linkers in biological systems has been confirmed through pharmacokinetic studies, which indicate comparable or improved stability in mouse models compared to Val-Cit linkers .
Data Table: Comparative Analysis of Linker Performance
Linker Type | Cathepsin B Cleavage Inhibition | Tumor Suppression Efficacy | Stability in Mouse Plasma |
---|---|---|---|
cBu-Cit | >75% | High | High |
Val-Cit | <15% | Moderate | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound in ADC formulations:
- Dorywalska et al. (2016) : This study highlighted the instability of Val-containing peptide linkers in plasma and underscored the advantages of using cBu-based linkers for improved stability and efficacy in ADCs .
- Caculitan et al. (2017) : The research demonstrated that ADCs containing cBu-Cit linkers exhibited significantly enhanced tumor inhibitory effects compared to those with Val-Cit linkers, establishing a clear advantage for cBu technology in cancer therapy .
- Recent Advances (2023) : A comprehensive review indicated that ADCs employing cBu-Cit linkers not only maintain high specificity for cathepsin B but also achieve effective drug release mechanisms that are pivotal for therapeutic success against various malignancies .
Properties
Molecular Formula |
C28H38N6O7 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
1-N'-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]-1-N-[5-(2,5-dioxopyrrol-1-yl)pentyl]cyclobutane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1 |
InChI Key |
HLAKJCQSHGCDPL-NRFANRHFSA-N |
Isomeric SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO |
Origin of Product |
United States |
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